4,4'-Biphenyldisulfonyl chloride

Catalog No.
S662383
CAS No.
3406-84-6
M.F
C12H8Cl2O4S2
M. Wt
351.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Biphenyldisulfonyl chloride

CAS Number

3406-84-6

Product Name

4,4'-Biphenyldisulfonyl chloride

IUPAC Name

4-(4-chlorosulfonylphenyl)benzenesulfonyl chloride

Molecular Formula

C12H8Cl2O4S2

Molecular Weight

351.2 g/mol

InChI

InChI=1S/C12H8Cl2O4S2/c13-19(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(14,17)18/h1-8H

InChI Key

OTFAWEIFBPUXOH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl

One application of 4,4'-Biphenyldisulfonyl chloride in scientific research is the synthesis of capped cyclofructan. Capped cyclofructans are modified cyclodextrins, a type of cyclic oligosaccharide molecule. The process involves reacting 4,4'-Biphenyldisulfonyl chloride with cycloinulohexaose in pyridine. This reaction leads to the formation of 6A,6C-di-O-(biphenyl-4,4′-disulfonyl)-cycloinulohexaose, a capped cyclofructan molecule. Source: Sigma-Aldrich:

4,4'-Biphenyldisulfonyl chloride is an organic compound characterized by the molecular formula C12H8Cl2O4S2C_{12}H_8Cl_2O_4S_2. It features two sulfonyl chloride groups attached to the para positions of a biphenyl framework. This compound is known for its high reactivity, making it a valuable intermediate in various chemical synthesis processes, particularly in the production of sulfonamides and sulfonate esters .

BPDS is a corrosive and irritant compound. It can cause severe eye, skin, and respiratory tract irritation upon contact. Exposure can also lead to burns. BPDS is also combustible and may emit toxic fumes upon heating or burning [].

Types of Reactions

4,4'-Biphenyldisulfonyl chloride primarily undergoes:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride groups are highly electrophilic, allowing them to react with nucleophiles such as amines and alcohols.
  • Condensation Reactions: It can also participate in condensation reactions to form sulfonamide or sulfonate ester products.

Common Products

  • Sulfonamides: Formed when reacted with amines.
  • Sulfonate Esters: Produced when reacted with alcohols .

While specific biological activities of 4,4'-biphenyldisulfonyl chloride are not extensively documented, it is utilized in the synthesis of pharmaceutical intermediates. Its derivatives may exhibit antimicrobial properties and potential applications in drug development due to the inherent reactivity of the sulfonyl chloride groups .

Chlorosulfonation

One common method for synthesizing 4,4'-biphenyldisulfonyl chloride involves the chlorosulfonation of biphenyl. This process typically requires controlled conditions to ensure high yield and purity.

Reaction with Carbon Tetrachloride

Another method includes reacting 4,4'-biphenyl disulfonic acid with carbon tetrachloride at elevated temperatures (130-225 °C) under pressure. This method can be catalyzed by strong mineral acids such as sulfuric acid .

Industrial Production

Industrial synthesis often follows the chlorosulfonation route due to its efficiency and scalability. The reaction conditions are meticulously managed to optimize yield and minimize byproducts .

4,4'-Biphenyldisulfonyl chloride has several applications:

  • Chemical Synthesis: It serves as a reagent in synthesizing complex organic molecules.
  • Polymer Chemistry: Used as a monomer in condensation polymerization reactions to produce specialty polymers and resins .
  • Pharmaceutical Intermediates: Important for producing various active pharmaceutical ingredients.

The interactions of 4,4'-biphenyldisulfonyl chloride with nucleophiles are significant for its reactivity profile. The electrophilic nature of the sulfonyl chloride groups allows it to readily conjugate with amines and other nucleophiles, forming stable bonds such as sulfonamides and sulfonate esters. Hydrolysis can occur in aqueous environments, leading to further reactions that may alter its biological activity or efficacy .

Similar Compounds

  • 4,4'-Biphenyldisulfonic Acid: Contains sulfonic acid groups instead of sulfonyl chlorides.
  • 4,4'-Biphenyldisulfonyl Fluoride: Contains sulfonyl fluoride groups.
  • Benzene-1,4-disulfonic Acid: A simpler structure with similar functional groups.

Uniqueness

  • Reactivity: The presence of sulfonyl chloride groups makes 4,4'-biphenyldisulfonyl chloride more reactive than its counterparts with less electrophilic functional groups.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3406-84-6

Wikipedia

[1,1'-Biphenyl]-4,4'-disulfonyl dichloride

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-disulfonyl dichloride: ACTIVE

Dates

Modify: 2023-08-15

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